An In-depth Technical Guide to 2-(4-(Ethylsulfonyl)phenyl)acetic Acid: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-(4-(Ethylsulfonyl)phenyl)acetic Acid: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-(ethylsulfonyl)phenyl)acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The guide details its synthesis, spectral characteristics, and primary applications, with a focus on its role in the development of anti-inflammatory and analgesic agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols.
Introduction
2-(4-(Ethylsulfonyl)phenyl)acetic acid (CAS No. 383135-47-5) is a phenylacetic acid derivative characterized by an ethylsulfonyl group at the para position of the phenyl ring.[1] This functional group arrangement makes it a valuable building block in medicinal chemistry, particularly in the design and synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.[2] Its structural features, including a reactive carboxylic acid moiety and a polar sulfonyl group, allow for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic properties.[3] This guide will delve into the core chemical properties, synthesis, and applications of this important synthetic intermediate.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of 2-(4-(ethylsulfonyl)phenyl)acetic acid is crucial for its effective use in synthesis and drug design. The following table summarizes its key properties.
| Property | Value | Source(s) |
| CAS Number | 383135-47-5 | [1][4] |
| Molecular Formula | C₁₀H₁₂O₄S | [1] |
| Molecular Weight | 228.27 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 136-140 °C (for the methylsulfonyl analog) | [5] |
| Boiling Point | Not available | |
| Solubility | Slightly soluble in DMSO and Methanol (for the methylsulfonyl analog) | [5] |
| pKa | 3.90 ± 0.10 (Predicted for the methylsulfonyl analog) | [5] |
Spectroscopic Data
The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atom environment in the molecule. The structure of 2-(4-(ethylsulfonyl)phenyl)acetic acid has been confirmed by ¹H NMR.[1]
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¹H NMR (DMSO-d₆): δ 12.54 (broad peak, 1H, -COOH), 7.83 (d, J = 8.0 Hz, 2H, Ar-H), 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 3.73 (s, 2H, -CH₂-COOH), 3.30 (q, J = 7.2 Hz, 2H, -SO₂-CH₂-), 1.09 (t, J = 7.2 Hz, 3H, -CH₃).[1]
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¹³C NMR (Predicted): Expected signals would include those for the carboxylic acid carbon (~170-180 ppm), aromatic carbons (120-150 ppm), the methylene carbon of the acetic acid group (~40 ppm), the methylene carbon of the ethylsulfonyl group (~50 ppm), and the methyl carbon (~7 ppm).
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IR (Predicted): Key absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the S=O stretches of the sulfonyl group (~1300-1350 cm⁻¹ and ~1140-1160 cm⁻¹).
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Mass Spectrometry (Predicted): The molecular ion peak [M]⁺ would be expected at m/z 228. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-45 amu) and cleavage of the ethyl group.
Synthesis of 2-(4-(Ethylsulfonyl)phenyl)acetic Acid
The primary synthetic route to 2-(4-(ethylsulfonyl)phenyl)acetic acid involves the oxidation of a thioether precursor. A detailed experimental protocol is provided below.
Synthesis via Oxidation of 4-Ethylphenylthioacetic Acid
This method utilizes a strong oxidizing agent to convert the thioether to a sulfone.
Caption: Synthesis of 2-(4-(Ethylsulfonyl)phenyl)acetic acid.
Experimental Protocol: [1]
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To a stirred solution of 4-ethylphenylthioacetic acid (12 g, 61.1 mmol) and vanadium pentoxide (100 mg) in acetonitrile (50 ml), slowly add 50% hydrogen peroxide (15 ml) at 0 °C.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
Slowly pour the reaction mixture into ice water.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure to yield 2-(4-(ethylsulfonyl)phenyl)acetic acid as a white solid (yield: 10 g).
Alternative Synthetic Route: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides an alternative pathway to synthesize phenylacetic acids from the corresponding acetophenones.[3][6] This reaction involves the conversion of an aryl ketone to a thioamide, followed by hydrolysis to the carboxylic acid. For the synthesis of the methylsulfonyl analog, 4-methylsulfonyl acetophenone is used as the starting material.[2]
Caption: Generalized Willgerodt-Kindler Reaction Pathway.
Applications in Drug Development
2-(4-(Ethylsulfonyl)phenyl)acetic acid is a crucial intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably as a precursor to Etoricoxib, a selective COX-2 inhibitor.[2][7] The ethylsulfonylphenyl moiety is a key pharmacophore that imparts selectivity for the COX-2 enzyme over COX-1, thereby reducing the gastrointestinal side effects associated with traditional NSAIDs.[8]
Caption: Role as an Intermediate for Etoricoxib.
The carboxylic acid group of 2-(4-(ethylsulfonyl)phenyl)acetic acid allows for its coupling with other molecular fragments to build more complex drug candidates.[9] Research in this area continues to explore derivatives of this compound for novel therapeutic agents targeting pain and inflammation pathways.[3]
Safety and Handling
Detailed safety data for 2-(4-(ethylsulfonyl)phenyl)acetic acid is limited. However, based on the safety data sheet for the closely related 4-(methylsulfonyl)phenylacetic acid, the following precautions should be taken:[5]
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Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
-
-
Storage: Store in a dry, well-ventilated place. Keep container tightly closed.
Conclusion
2-(4-(Ethylsulfonyl)phenyl)acetic acid is a synthetically valuable intermediate with significant applications in the pharmaceutical industry. Its straightforward synthesis and versatile chemical handles make it an important building block for the development of modern anti-inflammatory drugs. This guide has provided a detailed overview of its chemical properties, a reliable synthetic protocol, and its primary role in drug discovery. Further research to fully characterize its physicochemical and toxicological profile would be beneficial for its broader application.
References
-
Eureka. (n.d.). Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid. Retrieved from [Link][2]
-
Justia Patents. (2014). Very efficient process for preparing an intermediate of etoricoxib. Retrieved from [Link][7]
-
Google Patents. (2013). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Retrieved from [10]
-
MySkinRecipes. (n.d.). 2-(4-(Ethylsulfonyl)phenyl)acetic acid. Retrieved from [Link][11]
- Google Patents. (2014). A process for the preparation of etoricoxib.
-
Asian Journal of Chemistry. (n.d.). Synthesis of Rofecoxib and Study of Lactone Ring Stability. Retrieved from [Link]
-
Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link][3]
-
ResearchGate. (2013). Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link][6]
-
2A Biotech. (n.d.). 2-(4-(ETHYLSULFONYL)PHENYL)ACETIC ACID. Retrieved from [Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2-(4-(Ethylsulfonyl)phenyl)acetic acid [myskinrecipes.com]
- 4. rsc.org [rsc.org]
- 5. 4-Methylsulphonylphenylacetic acid | 90536-66-6 [chemicalbook.com]
- 6. Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. Portico [access.portico.org]
- 9. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 10. EP2479166A1 - A process for the preparation of etoricoxib - Google Patents [patents.google.com]
- 11. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
